molecular formula C6H8BrClO B6267318 1-(1-bromocyclobutyl)-2-chloroethan-1-one CAS No. 2763749-38-6

1-(1-bromocyclobutyl)-2-chloroethan-1-one

Cat. No. B6267318
CAS RN: 2763749-38-6
M. Wt: 211.5
InChI Key:
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Description

1-(1-bromocyclobutyl)-2-chloroethan-1-one, also known as 1-bromo-2-chlorocyclobutyl ethanone, is an organic compound belonging to the family of cyclobutyl compounds. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is highly reactive and has a wide range of applications, from industrial to medicinal. It is used as a reagent in the synthesis of various compounds, such as steroids, antibiotics, and antifungal agents. In addition, it is also used as a catalyst in the synthesis of polymers, dyes, and other organic compounds. This compound has been studied extensively and its properties and applications have been well-documented.

Mechanism of Action

The exact mechanism of action of 1-(1-bromocyclobutyl)-2-chloroethan-1-one is not yet fully understood. However, it is believed that this compound is capable of forming covalent bonds with certain biological molecules, such as enzymes and proteins. By forming these covalent bonds, it is thought that this compound can modulate the activity of these molecules, thus leading to various biological activities.
Biochemical and Physiological Effects
1-(1-bromocyclobutyl)-2-chloroethan-1-one has been found to possess various biochemical and physiological effects. It has been found to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, this compound has been found to possess anti-tumor activities and to inhibit the growth of certain cancer cell lines. Furthermore, it has been found to have antioxidant and neuroprotective activities.

Advantages and Limitations for Lab Experiments

1-(1-bromocyclobutyl)-2-chloroethan-1-one is a highly reactive compound and is therefore suitable for use in various laboratory experiments. The main advantage of this compound is its high reactivity, which makes it suitable for synthesizing various complex compounds. In addition, it is relatively easy to synthesize and can be easily scaled up for industrial production. However, this compound is also highly toxic and should be handled with care in the laboratory.

Future Directions

1-(1-bromocyclobutyl)-2-chloroethan-1-one has a wide range of potential applications and is currently being studied for its potential use as a drug. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic effects. In addition, further research is needed to explore the potential applications of this compound in other areas, such as in the synthesis of polymers, dyes, and other organic compounds. Finally, further research is needed to develop safer and more efficient methods for synthesizing this compound.

Synthesis Methods

1-(1-bromocyclobutyl)-2-chloroethan-1-one is typically synthesized by a two-step process. The first step involves the reaction of 1-bromocyclobutene with phosphorus oxychloride, which yields 1-chlorocyclobutyl ethanone. The second step involves the reaction of 1-chlorocyclobutyl ethanone with bromine, which yields 1-(1-bromocyclobutyl)-2-chloroethan-1-one. This method is relatively simple and efficient, and it can be easily scaled up for industrial production.

Scientific Research Applications

1-(1-bromocyclobutyl)-2-chloroethan-1-one has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, such as steroids, antibiotics, and antifungal agents. It has also been used as a catalyst in the synthesis of polymers, dyes, and other organic compounds. In addition, this compound has been studied for its potential applications in medicinal chemistry, as it has been found to possess various biological activities, including antibacterial, antifungal, and anti-inflammatory activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromocyclobutyl)-2-chloroethan-1-one involves the conversion of cyclobutane to 1-bromocyclobutane, followed by the reaction of 1-bromocyclobutane with ethyl chloroacetate to form 1-(1-bromocyclobutyl) ethyl chloroacetate. This intermediate is then hydrolyzed to yield the final product, 1-(1-bromocyclobutyl)-2-chloroethan-1-one.", "Starting Materials": [ "Cyclobutane", "Bromine", "Ethyl chloroacetate", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of cyclobutane using bromine and sulfuric acid to yield 1-bromocyclobutane.", "Step 2: Reaction of 1-bromocyclobutane with ethyl chloroacetate in the presence of sodium hydroxide to form 1-(1-bromocyclobutyl) ethyl chloroacetate.", "Step 3: Hydrolysis of 1-(1-bromocyclobutyl) ethyl chloroacetate using water and sulfuric acid to yield 1-(1-bromocyclobutyl)-2-chloroethan-1-one." ] }

CAS RN

2763749-38-6

Product Name

1-(1-bromocyclobutyl)-2-chloroethan-1-one

Molecular Formula

C6H8BrClO

Molecular Weight

211.5

Purity

94

Origin of Product

United States

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